2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride
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Overview
Description
2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with a chloroacetamide backbone, a methoxyphenyl group, and a piperidine ring, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-phenylacetamide derivatives, have shown good analgesic activity
Mode of Action
Compounds with similar structures have been found to induce apoptosis , suggesting that this compound may interact with its targets to trigger programmed cell death
Biochemical Pathways
Based on its potential apoptotic activity , it can be hypothesized that it may influence pathways related to cell survival and death
Result of Action
Based on its potential apoptotic activity , it can be hypothesized that this compound may lead to cell death in targeted cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 4-methoxybenzaldehyde with piperidine to form 4-methoxyphenylpiperidine.
Alkylation: The intermediate is then alkylated using 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired chloroacetamide derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The methoxyphenyl group can participate in oxidation reactions to form quinones or reduction reactions to yield phenols.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, various substituted acetamides can be formed.
Oxidation Products: Quinones or other oxidized derivatives of the methoxyphenyl group.
Reduction Products: Phenolic derivatives or reduced forms of the acetamide.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the piperidine ring suggests it could interact with various biological targets, possibly acting as a ligand for receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride can influence its electronic properties and reactivity, potentially offering unique interactions with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2.ClH/c1-21-14-7-5-13(6-8-14)15(12-18-16(20)11-17)19-9-3-2-4-10-19;/h5-8,15H,2-4,9-12H2,1H3,(H,18,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPWFPFUSZGEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)CCl)N2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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